molecular formula C8H7F3N2O B2357175 5-Amino-2-(trifluoromethyl)benzamide CAS No. 1369881-97-9

5-Amino-2-(trifluoromethyl)benzamide

Cat. No.: B2357175
CAS No.: 1369881-97-9
M. Wt: 204.152
InChI Key: BSPCYPOCILQONI-UHFFFAOYSA-N
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Description

5-Amino-2-(trifluoromethyl)benzamide is an organic compound that features an amino group and a trifluoromethyl group attached to a benzamide core

Mechanism of Action

Target of Action

The primary target of 5-Amino-2-(trifluoromethyl)benzamide is cyclooxygenase-1 (COX-1) . COX-1 is an enzyme that plays a key role in the conversion of arachidonic acid to prostaglandins, which are lipid compounds with diverse hormone-like effects such as inflammation and pain.

Mode of Action

This compound acts as a selective inhibitor of COX-1 . It binds to the active site of the COX-1 enzyme, preventing it from catalyzing the conversion of arachidonic acid to prostaglandins . This inhibition disrupts the production of prostaglandins, thereby modulating the physiological processes they regulate.

Biochemical Pathways

The inhibition of COX-1 by this compound affects the arachidonic acid pathway . This pathway is responsible for the production of prostaglandins, which are involved in various physiological processes including inflammation, pain sensation, and regulation of blood flow. By inhibiting COX-1, this compound reduces the production of these prostaglandins, potentially alleviating symptoms associated with their overproduction.

Pharmacokinetics

It is known to be acell-permeable compound , suggesting that it can readily cross cell membranes and reach its target sites in the body

Result of Action

The inhibition of COX-1 by this compound leads to a decrease in the production of prostaglandins . This can result in a reduction of inflammation and pain, given the role of prostaglandins in these processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-2-(trifluoromethyl)benzamide typically involves the introduction of the trifluoromethyl group onto a benzamide precursor. One common method is the nucleophilic aromatic substitution reaction, where a suitable trifluoromethylating agent is used. The reaction conditions often include the use of a base such as potassium carbonate and a polar aprotic solvent like dimethyl sulfoxide. The reaction is usually carried out at elevated temperatures to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to scalable and cost-effective production.

Chemical Reactions Analysis

Types of Reactions

5-Amino-2-(trifluoromethyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The compound can be reduced to form corresponding amines.

    Substitution: The trifluoromethyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are often used.

    Substitution: Electrophilic reagents like halogens or sulfonyl chlorides can be used under acidic or basic conditions.

Major Products Formed

    Oxidation: Nitro-5-amino-2-(trifluoromethyl)benzamide.

    Reduction: 5-Amino-2-(trifluoromethyl)aniline.

    Substitution: Various substituted benzamides depending on the electrophile used.

Scientific Research Applications

Medicinal Chemistry Applications

5-Amino-2-(trifluoromethyl)benzamide serves as a valuable intermediate in the synthesis of pharmaceutical compounds. Its structural features contribute to the biological activity of derivatives that target various diseases.

Anticancer Activity

Recent studies have highlighted the potential of compounds related to this compound in cancer treatment. For instance, derivatives have shown significant inhibitory effects against epidermal growth factor receptor (EGFR), with inhibition rates around 91% at concentrations as low as 10 nM .

COX-1 Inhibition

The compound has been explored for its selective inhibition of cyclooxygenase-1 (COX-1), which is crucial for developing analgesics with reduced gastrointestinal side effects. Analogues of this compound have demonstrated high selectivity for COX-1, making them promising candidates for further development .

Agrochemical Applications

The trifluoromethyl group in this compound enhances its biological activity, making it suitable for use in pesticides and herbicides. The compound's ability to interact with biological systems allows it to function effectively as a plant protection agent.

Pesticide Development

Research indicates that compounds with the trifluoromethyl benzamide structure exhibit good biological activity in pest control applications. These compounds can be optimized to improve efficacy against specific pests while minimizing environmental impact .

Toxicological Studies

While this compound has promising applications, its safety profile must be considered. Reports of toxicity have emerged, particularly concerning respiratory exposure leading to conditions such as methemoglobinemia and toxic encephalopathy . This highlights the importance of handling protocols during industrial production.

Synthesis and Production

The synthesis of this compound can be achieved through various methods that prioritize efficiency and environmental safety. Recent patents describe synthetic routes that utilize inexpensive raw materials and result in high yields (over 67%) with minimal waste .

Data Tables

Application Area Compound Activity Reference
Medicinal ChemistryEGFR Inhibition
Medicinal ChemistryCOX-1 Selectivity
AgrochemicalsPesticide Efficacy
ToxicologyMethemoglobinemia Risk

Case Study 1: Anticancer Activity

A study evaluated a series of benzamide derivatives, including those based on this compound, against various cancer cell lines. The results indicated a strong correlation between structural modifications and increased cytotoxicity, suggesting a pathway for the development of new anticancer agents.

Case Study 2: COX-1 Inhibitors

In vitro studies demonstrated that analogues of this compound exhibited significant COX-1 inhibition compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs). This research supports the potential use of these compounds in pain management therapies without the adverse effects associated with conventional NSAIDs.

Comparison with Similar Compounds

Similar Compounds

    2-Amino-5-(trifluoromethyl)benzamide: Similar structure but different position of the amino group.

    5-Amino-2-(trifluoromethyl)aniline: Lacks the benzamide group.

    N-(5-Amino-2-pyridinyl)-4-trifluoromethylbenzamide: Contains a pyridine ring instead of a benzene ring.

Uniqueness

5-Amino-2-(trifluoromethyl)benzamide is unique due to the specific positioning of the amino and trifluoromethyl groups, which can influence its reactivity and interactions with biological targets. The presence of the trifluoromethyl group also imparts distinct physicochemical properties, such as increased lipophilicity and metabolic stability, making it a valuable compound for various applications.

Properties

IUPAC Name

5-amino-2-(trifluoromethyl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7F3N2O/c9-8(10,11)6-2-1-4(12)3-5(6)7(13)14/h1-3H,12H2,(H2,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSPCYPOCILQONI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1N)C(=O)N)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7F3N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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